Methyl (2S,4R)-4-methylsulfonylpyrrolidine-2-carboxylate;hydrochloride
Description
Historical Context of Pyrrolidine Derivatives in Chemical Research
Pyrrolidine derivatives have been pivotal in drug discovery and materials science since the mid-20th century. The saturated five-membered ring’s pseudorotation capability enables three-dimensional structural diversity, making it a privileged scaffold in medicinal chemistry. Early applications focused on alkaloid synthesis, such as the isolation of hygrine in 1884, but the advent of stereoselective synthesis in the 1980s revolutionized the field. For example, proline—a naturally occurring pyrrolidine derivative—became a cornerstone in asymmetric organocatalysis, enabling enantioselective transformations like the Hajos-Parrish-Eder-Sauer-Wiechert reaction.
The incorporation of sulfonyl groups into pyrrolidines emerged later, driven by the need to enhance metabolic stability and binding affinity in drug candidates. Sulfonamides, first popularized through antibacterial sulfa drugs, were hybridized with pyrrolidine scaffolds to exploit both ring rigidity and sulfonyl electrophilicity. This convergence laid the groundwork for modern derivatives like methyl (2S,4R)-4-methylsulfonylpyrrolidine-2-carboxylate hydrochloride.
Table 1: Historical Milestones in Pyrrolidine Derivative Research
Significance of Sulfonylpyrrolidines in Organic Chemistry
Sulfonylpyrrolidines combine the conformational rigidity of pyrrolidine with the electronic and steric properties of sulfonamides. The sulfonyl group (-SO₂-) acts as a strong electron-withdrawing moiety, polarizing adjacent bonds and facilitating nucleophilic substitutions or cycloadditions. For instance, 2-(pyrrolidine-1-sulfonyl)phenol—a related compound—serves as a linchpin in synthesizing kinase inhibitors and fluorescent probes due to its dual reactivity at the phenolic oxygen and sulfonyl sulfur.
In methyl (2S,4R)-4-methylsulfonylpyrrolidine-2-carboxylate hydrochloride, the methylsulfonyl group at C4 enhances ring puckering, constraining the molecule into a specific conformation. This preorganization is critical for:
- Molecular recognition : The sulfonyl group hydrogen-bonds with target proteins, as seen in RORγt inverse agonists where similar groups interact with His479.
- Stereochemical stability : The sulfonyl moiety’s bulkiness minimizes epimerization at C2 and C4, preserving the (2S,4R) configuration during reactions.
Table 2: Comparative Analysis of Sulfonylpyrrolidine Derivatives
Research Importance of Stereochemically Defined Pyrrolidines
The (2S,4R) configuration of this compound exemplifies the critical role of stereochemistry in modulating biological activity and physicochemical properties. Stereogenic centers influence binding to chiral biological targets, as demonstrated by polyhydroxylated pyrrolidines (aza-sugars), where slight stereochemical variations switch activity between α-glucosidase and aldose reductase inhibition.
Synthetic methods for stereocontrolled pyrrolidines include:
- 1,3-Dipolar cycloadditions : Azomethine ylides reacting with enones yield tetrasubstituted pyrrolidines with up to four stereocenters.
- Chiral pool synthesis : Starting from enantiopure precursors like D-xylose or L-arabinose ensures defined configurations.
For the target compound, the methyl ester at C2 and sulfonyl group at C4 create a stereoelectronic environment that favors specific transition states in reactions. For example, the C2 ester’s electron-withdrawing nature activates the pyrrolidine ring for nucleophilic attacks, while the C4 sulfonyl group directs regioselectivity.
Current Research Landscape for Methylsulfonylpyrrolidines
Recent studies highlight methylsulfonylpyrrolidines in:
- Anticonvulsant development : Pyrrolidine-2,5-diones with sulfonyl groups show sodium channel blocking activity superior to phenytoin.
- Enzyme inhibition : 3-Chloro-N-aryl pyrrolidine-2,5-diones inhibit carbonic anhydrase isoforms hCA I/II with nanomolar potency.
The target compound’s hydrochloride salt improves solubility for solution-phase reactions, addressing a common limitation in solid-phase pyrrolidine chemistry. Innovations in microwave-assisted synthesis and flow chemistry are streamlining its production, reducing reaction times from hours to minutes.
Research Problem Statement and Knowledge Gaps
Despite advances, key challenges persist:
- Synthetic scalability : Current routes require multiple protection/deprotection steps, increasing cost and waste.
- Configuration-instability : Acidic or basic conditions may epimerize C2/C4 centers, necessitating milder methodologies.
- Limited mechanistic studies : The sulfonyl group’s role in transition metal catalysis remains underexplored.
Addressing these gaps could unlock applications in covalent inhibitor design and supramolecular materials.
Interdisciplinary Relevance in Chemical Sciences
This compound bridges multiple disciplines:
- Medicinal chemistry : Serves as a precursor for RORγt inverse agonists and antidiabetic agents.
- Materials science : Sulfonyl groups enhance polymer rigidity in high-performance thermoplastics.
- Chemical biology : Photoaffinity labeling probes exploit the sulfonyl moiety’s hydrogen-bonding capacity for target identification.
Its stereochemical precision also aids in developing chiral ligands for asymmetric catalysis, such as palladium-catalyzed cross-couplings.
Properties
IUPAC Name |
methyl (2S,4R)-4-methylsulfonylpyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S.ClH/c1-12-7(9)6-3-5(4-8-6)13(2,10)11;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTLPAYZAHKVRB-IBTYICNHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)S(=O)(=O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](CN1)S(=O)(=O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2S,4R)-4-methylsulfonylpyrrolidine-2-carboxylate;hydrochloride, with the CAS number 2377004-58-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C₆H₁₂ClNO₄S
- Molecular Weight : 229.68 g/mol
- IUPAC Name : (2S,4R)-4-methylsulfonylpyrrolidine-2-carboxylic acid;hydrochloride
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Nrf2 Activation : The compound has been shown to influence the Nrf2-Keap1 signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation. Compounds that inhibit the Nrf2-Keap1 protein-protein interaction (PPI) are being explored for their potential in treating diseases associated with oxidative stress and inflammation .
- Inhibition of Protein-Protein Interactions : The structure-activity relationship (SAR) studies indicate that modifications in the compound can enhance its potency as an inhibitor of specific PPIs, which are crucial in various pathological processes .
Biological Activity Studies
Research findings have demonstrated the compound's potential in various biological assays:
- Antioxidant Activity : In vitro studies have indicated that the compound exhibits significant antioxidant properties by enhancing the expression of phase II detoxifying enzymes . This activity suggests its potential use in conditions characterized by oxidative stress.
- Anti-inflammatory Effects : The modulation of inflammatory pathways through Nrf2 activation highlights its therapeutic promise in inflammatory diseases .
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Oxidative Stress : A study published in Journal of Medicinal Chemistry explored various derivatives of pyrrolidine compounds and their effects on Nrf2 activation. The findings suggested that modifications to the methylsulfonyl group significantly enhanced antioxidant activity, making it a candidate for further development .
- Therapeutic Applications : Research has indicated potential applications in treating metabolic disorders and autoimmune diseases due to its ability to modulate oxidative stress responses .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₂ClNO₄S |
| Molecular Weight | 229.68 g/mol |
| CAS Number | 2377004-58-3 |
| Nrf2 Activation | Yes |
| Antioxidant Activity | Significant |
| Anti-inflammatory Activity | Yes |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 4-Position
The 4-position substituent significantly influences the compound’s electronic, steric, and solubility properties. Below is a comparative analysis:
Table 1: Key Structural Analogs and Their Substituents
Key Observations :
- Methylsulfonyl vs. Sulfanyl : The methylsulfonyl group (-SO₂CH₃) increases polarity and hydrogen-bond acceptor capacity compared to the sulfanyl (-SH) group, making it more suitable for targeting polar binding pockets in enzymes .
- Fluoro Substituent : Fluorination at the 4-position reduces metabolic degradation and enhances bioavailability, as seen in kinase inhibitors .
- Hydroxyl Group : The hydroxyl analog participates in intramolecular hydrogen bonding, stabilizing specific conformations useful in asymmetric synthesis .
- Trimethylammonium Group : This charged substituent facilitates interactions with anionic targets (e.g., DNA/RNA), though it may limit membrane permeability .
Stereochemical and Functional Group Variations
Table 2: Impact of Stereochemistry and Ester Modifications
Key Observations :
- Stereochemistry : The (2S,4R) configuration in the target compound distinguishes it from (2R,4S) analogs, which may exhibit reversed enantioselectivity in catalytic applications .
- Ester vs. Carboxylic Acid : The methyl ester in the target compound improves cell permeability compared to carboxylic acid derivatives, which are more polar and often used in prodrug strategies .
Q & A
Q. What are the recommended synthetic routes for preparing Methyl (2S,4R)-4-methylsulfonylpyrrolidine-2-carboxylate hydrochloride with high enantiomeric purity?
Methodological Answer:
- Chiral Pool Synthesis : Start with enantiomerically pure precursors such as (2S,4R)-4-hydroxyproline derivatives. Introduce the methylsulfonyl group via oxidation of a thioether intermediate using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid .
- Asymmetric Catalysis : Use transition-metal catalysts (e.g., ruthenium or palladium complexes) to induce stereoselective sulfonylation at the 4R position. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .
- Purification : Employ recrystallization from methanol/ethyl acetate mixtures to isolate the hydrochloride salt, ensuring >98% purity (verified by NMR and LC-MS) .
Q. What analytical techniques are most effective for characterizing the purity and stereochemical configuration of this compound?
Methodological Answer:
- HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H column) with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers and confirm ee >99% .
- X-ray Crystallography : Determine absolute configuration via single-crystal analysis. For example, orthogonal space groups like P222 (cell parameters: a = 5.268 Å, b = 6.786 Å, c = 46.941 Å) can reveal hydrogen bonding networks critical for stability .
- NMR : H-C HSQC and NOESY experiments confirm the 2S,4R configuration by correlating methine protons and sulfonyl group spatial interactions .
Q. How does the hydrochloride salt form affect the compound’s solubility and bioavailability in pharmacological assays?
Methodological Answer:
- Solubility : The hydrochloride salt increases aqueous solubility (e.g., >50 mg/mL in PBS at pH 7.4) compared to the free base, enabling use in cell-based assays .
- Bioavailability : Salt formation enhances membrane permeability in in vitro models (e.g., Caco-2 monolayer assays). Measure logP values via shake-flask methods to correlate with absorption rates .
Advanced Research Questions
Q. How does the methylsulfonyl group at the 4R position influence the conformational stability of the pyrrolidine ring in solid-state and solution phases?
Methodological Answer:
- Solid-State Analysis : X-ray diffraction reveals that the methylsulfonyl group enforces a C-exo puckering conformation in the pyrrolidine ring, stabilizing the structure via intramolecular S=O···H–N hydrogen bonds (bond length: 2.89 Å) .
- Solution Dynamics : F NMR (if using fluorinated analogs) or variable-temperature H NMR shows restricted rotation about the C4–S bond, with energy barriers >60 kJ/mol calculated via Eyring plots .
Q. What strategies can resolve contradictions in crystallographic data when hydrogen bonding networks complicate structure determination?
Methodological Answer:
- SHELX Refinement : Use SHELXL for high-resolution refinement (<1.0 Å), applying restraints for disordered hydrogen atoms. For example, fix isotropic displacement parameters (U) of Cl ions to resolve anion-cation interactions .
- Hydrogen Bond Analysis : Generate Hirshfeld surfaces to visualize O–H···Cl and N–H···O interactions. Compare with similar structures (e.g., (2S,4R)-4-iodobenzylpyrrolidine derivatives) to identify conserved motifs .
Q. What mechanistic insights can be gained from studying the compound’s role in modulating enzyme activity or receptor binding compared to non-sulfonylated analogs?
Methodological Answer:
- Enzyme Inhibition Assays : Test inhibition of prolyl oligopeptidase (POP) using fluorogenic substrates (e.g., Z-Gly-Pro-AMC). The methylsulfonyl group increases IC values 10-fold by rigidifying the transition state .
- Molecular Dynamics (MD) Simulations : Compare binding free energies (ΔG) of sulfonylated vs. hydroxylated analogs to receptors (e.g., G-protein-coupled receptors). The sulfonyl group enhances hydrophobic interactions (ΔΔG = −3.2 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
